molecular formula C21H26BrNO4 B11514200 1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11514200
M. Wt: 436.3 g/mol
InChI Key: QZOWSGFQNCCZEG-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine, methoxy, and ethoxy groups attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves several steps. One common method starts with the bromination of 4,5-dimethoxyphenyl compounds, followed by the introduction of ethoxy groups through alkylation reactions. The final step involves the formation of the tetrahydroisoquinoline core through a cyclization reaction. Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.

    Demethylation: The methoxy groups can be demethylated using boron tribromide (BBr3), leading to the formation of phenolic derivatives

Scientific Research Applications

1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase and carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways.

Comparison with Similar Compounds

1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly its tetrahydroisoquinoline core, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H26BrNO4

Molecular Weight

436.3 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H26BrNO4/c1-5-26-19-9-13-7-8-23-21(14(13)10-20(19)27-6-2)15-11-17(24-3)18(25-4)12-16(15)22/h9-12,21,23H,5-8H2,1-4H3

InChI Key

QZOWSGFQNCCZEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3Br)OC)OC)OCC

Origin of Product

United States

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